

# key publications by Maxence Wynen on paramagnetic rim lesions in MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WYneN     |           |
| Cat. No.:            | B15548174 | Get Quote |

A Comprehensive Technical Guide to the Identification of Paramagnetic Rim Lesions in Multiple Sclerosis: Key Publications by Maxence **Wynen** and Colleagues

This technical guide provides an in-depth analysis of the research conducted by Maxence **Wynen** and his collaborators on the automated detection of paramagnetic rim lesions (PRLs) in multiple sclerosis (MS) using a deep learning model known as RimNet. This document is intended for researchers, scientists, and professionals in drug development who are interested in advanced imaging biomarkers for MS.

## **Introduction to Paramagnetic Rim Lesions (PRLs)**

Paramagnetic rim lesions are a specific type of chronic active lesion in multiple sclerosis characterized by a rim of iron-laden microglia and macrophages at their edge. These lesions are associated with a more aggressive disease course and ongoing inflammation. Their detection and monitoring are of significant interest for clinical trials and patient management. The work of **Wynen** and his team has focused on developing and validating an automated tool, RimNet, to standardize and expedite the identification of PRLs from multimodal MRI data.

#### **Core Publications**

This guide synthesizes findings from the following key publications:

• "RimNet: A deep 3D multimodal MRI architecture for paramagnetic rim lesion assessment in multiple sclerosis" (Barquero et al., NeuroImage: Clinical, 2020) - The foundational paper



describing the RimNet model.

- "Longitudinal automated assessment of paramagnetic rim lesions in multiple sclerosis using RimNet" (Wynen et al., ISMRM, 2021) - A study evaluating RimNet's performance on longitudinal data from different MRI scanners.
- "Cortical lesions, central vein sign, and paramagnetic rim lesions in multiple sclerosis:
   Emerging machine learning techniques and future avenues" (La Rosa, Wynen et al.,
   NeuroImage: Clinical, 2022) A review providing context on advanced MS imaging biomarkers.[1]

# Data Presentation: Quantitative Analysis of RimNet Performance

The performance of the RimNet model has been quantitatively assessed in several studies. The following tables summarize the key performance metrics.

Table 1: Performance of the Original RimNet Prototype (Barquero et al., 2020)[2]

| Model                             | AUC   | Sensitivity | Specificity | Accuracy                | F1 Score<br>(Dice)      |
|-----------------------------------|-------|-------------|-------------|-------------------------|-------------------------|
| Unimodal<br>(3D-EPI<br>phase)     | 0.913 | -           | -           | -                       | -                       |
| Unimodal<br>(3D-EPI<br>magnitude) | 0.901 | -           | -           | -                       | -                       |
| Unimodal (3D<br>FLAIR)            | 0.855 | -           | -           | -                       | -                       |
| Multimodal<br>(RimNet)            | 0.943 | 70.6%       | 94.9%       | 89.5%<br>(patient-wise) | 83.5%<br>(patient-wise) |

Table 2: Longitudinal Performance of RimNet (Wynen et al., 2021)[3]



| Model<br>(Input Data) | Overall<br>Accuracy | ROC AUC | PR AUC | Binary<br>Consistenc<br>y | Probability<br>Consistenc<br>y |
|-----------------------|---------------------|---------|--------|---------------------------|--------------------------------|
| Phase +<br>FLAIR      | 87%                 | 0.88    | 0.69   | 82%                       | 93%                            |
| Phase + T2            | 85%                 | 0.83    | -      | -                         | -                              |
| Phase +<br>FLAIR      | 82%                 | 0.72    | -      | -                         | -                              |

## **Experimental Protocols**

The methodologies employed in the key publications are detailed below to allow for replication and extension of these studies.

#### **Patient Cohorts**

- RimNet (Barquero et al., 2020): A retrospective study of 124 MS patients from two different centers.[2]
- Longitudinal Assessment (Wynen et al., 2021): Two sets of MRI images were acquired from 13 progressive MS patients. The baseline dataset was acquired before the administration of disease-modifying therapy (DMT), and the follow-up was performed a median of 13 months after DMT administration.[3]

### **MRI** Acquisition

The studies utilized 3 Tesla MRI scanners. The specific acquisition parameters are summarized in Table 3.

Table 3: MRI Acquisition Parameters



| Parameter      | Scanner 1 (Wynen et al.,<br>2021) | Scanner 2 (Wynen et al.,<br>2021) |
|----------------|-----------------------------------|-----------------------------------|
| Field Strength | 3T                                | 3T                                |
| Sequence       | 3D T2-weighted EPI & 3D<br>FLAIR  | 3D T2-weighted EPI & 3D FLAIR     |
| Resolution     | 1 mm isotropic                    | 1 mm isotropic                    |
| TR (ms)        | 2500                              | 2500                              |
| TE (ms)        | 25                                | 25                                |
| Flip Angle     | 90°                               | 90°                               |

FLAIR\* images were generated by the voxel-wise multiplication of FLAIR and T2\*-EPI images.

### **Lesion Identification and Annotation**

- Manual Annotation: Two expert raters independently assessed paramagnetic rim lesion detection on T2\*-phase images. A consensus reading was performed to establish the ground truth.
- Automated Lesion Segmentation: An automated MS lesion segmentation algorithm was used to identify candidate lesions.
- RimNet Architecture: RimNet utilizes 3D patches centered on candidate lesions from 3D-EPI phase and 3D FLAIR images as input to two parallel convolutional neural network (CNN) branches. The branches are interconnected at both the initial and final layers to facilitate the extraction of both low-level and high-level multimodal features.

# Visualizations: Diagrams of Workflows and Concepts

The following diagrams were created using the Graphviz DOT language to illustrate key experimental and logical workflows.





Click to download full resolution via product page

Experimental workflow from patient recruitment to data analysis.





Click to download full resolution via product page

Simplified architecture of the multimodal RimNet model.





Click to download full resolution via product page

Conceptual diagram of paramagnetic rim lesion pathology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. RimNet: A deep 3D multimodal MRI architecture for paramagnetic rim lesion assessment in multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cibm.ch [cibm.ch]
- To cite this document: BenchChem. [key publications by Maxence Wynen on paramagnetic rim lesions in MS]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15548174#key-publications-by-maxence-wynen-on-paramagnetic-rim-lesions-in-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com